(2Z)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and thiazinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazinane ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(2Z)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2Z)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide include:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23F2N3O3S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-fluorophenyl)imino-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C26H23F2N3O3S/c1-34-22-12-2-17(3-13-22)14-15-31-24(32)16-23(25(33)29-20-8-4-18(27)5-9-20)35-26(31)30-21-10-6-19(28)7-11-21/h2-13,23H,14-16H2,1H3,(H,29,33) |
InChI Key |
WKCWTMOOKVZZRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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